An In-depth Technical Guide to the Chemical and Physical Properties of 1-Nitropyrene
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Nitropyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and toxicological research.[1][2] It is a byproduct of incomplete combustion, predominantly found in diesel engine exhaust, and is considered a marker for exposure to these emissions.[1][3][4] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), 1-nitropyrene is recognized as "probably carcinogenic to humans," necessitating a thorough understanding of its chemical and physical characteristics for risk assessment and in the development of potential therapeutic or preventative strategies.[4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-nitropyrene, detailed experimental protocols, and a visualization of its metabolic activation pathways.
Chemical and Physical Properties
1-Nitropyrene is a yellow, crystalline solid at room temperature.[6] Its core structure consists of a pyrene (B120774) backbone with a nitro group substitution at the C1 position. This substitution significantly influences its chemical reactivity and biological activity.
General and Physical Properties
The fundamental chemical and physical properties of 1-nitropyrene are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₉NO₂ | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| CAS Number | 5522-43-0 | [1] |
| Appearance | Yellow needles or prisms | [3][6] |
| Melting Point | 153-155 °C | [1][7] |
| Boiling Point | 390.29 °C (estimate) | [7][8] |
| Density | 1.422 g/mL | [4][6] |
| Vapor Pressure | 1.28 x 10⁻⁵ mmHg at 25°C | [7][8] |
| LogP (Octanol/Water) | 5.06 |
Solubility
The solubility of 1-nitropyrene is a critical factor in its environmental fate and bioavailability. It is practically insoluble in water but shows good solubility in various organic solvents.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (0.0118 mg/L at 25 °C) | |
| Diethyl Ether | Very soluble | [2] |
| Acetone | Soluble | [2] |
| Ethanol (B145695) | Soluble | [2] |
| Benzene (B151609) | Soluble | [2] |
| Toluene | Soluble | [2] |
| Chloroform | Sparingly soluble (with heating) | [7] |
| Ethyl Acetate | Slightly soluble (with heating) | [7] |
Spectral Properties
The spectral characteristics of 1-nitropyrene are fundamental for its detection and quantification in various matrices.
UV-Visible Spectroscopy
In solution, 1-nitropyrene exhibits characteristic absorption bands in the UV-visible region. The spectrum is influenced by the solvent. A representative UV-visible spectrum shows absorption maxima that are crucial for spectrophotometric analysis.
Fluorescence Spectroscopy
1-Nitropyrene is fluorescent, although its quantum yield is generally low. The fluorescence emission can be used for sensitive detection, particularly in high-performance liquid chromatography (HPLC) applications. For instance, in HPLC analysis, an excitation wavelength of 350 nm can be used, with emission detected around 400 nm.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the 1-nitropyrene molecule. While comprehensive spectral assignments can vary slightly with the solvent and instrument frequency, representative data is invaluable for structural confirmation.
-
¹H NMR (in CDCl₃, 400 MHz): Chemical shifts (δ) for the protons on the pyrene ring are observed in the aromatic region, typically between 7.0 and 10.5 ppm.[9]
-
¹³C NMR (in CDCl₃, 100 MHz): Carbon signals appear in the range of 104 to 138 ppm.[9]
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of 1-nitropyrene in a research setting.
Synthesis of 1-Nitropyrene
A common method for the synthesis of 1-nitropyrene involves the nitration of pyrene.[2][10][11]
Protocol:
-
Dissolution: Dissolve pyrene in a suitable solvent such as benzene or acetic acid.[2][11]
-
Nitrating Agent Preparation: Prepare a nitrating agent solution. One method involves mixing concentrated sulfuric acid, concentrated nitric acid, and water.[11] Another approach uses copper(II) nitrate (B79036) in acetic anhydride.[10]
-
Reaction: Slowly add the nitrating agent to the pyrene solution while stirring at a controlled temperature (e.g., room temperature or 55-60°C).[10][12]
-
Quenching and Extraction: After the reaction is complete, quench the reaction mixture, for instance, by pouring it into an ice bath.[9] Separate the organic phase.
-
Washing and Drying: Wash the organic phase multiple times with distilled water to remove residual acid. Dry the organic phase using an anhydrous drying agent like sodium sulfate.[11]
-
Solvent Removal and Product Isolation: Remove the solvent by distillation or evaporation under reduced pressure to obtain the crude 1-nitropyrene product.[10][11]
Purification of 1-Nitropyrene
The crude product from synthesis often requires purification to remove unreacted starting material and isomeric byproducts.
Protocol: Recrystallization
-
Dissolution: Dissolve the crude 1-nitropyrene in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified 1-nitropyrene crystals under vacuum.[10]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of 1-nitropyrene.
Protocol:
-
Sample Preparation: Extract 1-nitropyrene from the sample matrix (e.g., diesel soot, air particulate matter) using a suitable solvent like a benzene-ethanol mixture, followed by ultrasonic extraction.[13] The extract may require cleanup using solid-phase extraction or column chromatography.[13]
-
Chromatographic System:
-
Column: A reverse-phase C18 column is commonly used.[14]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with a modifier like phosphoric acid or formic acid for MS-compatible methods.[15]
-
Detection: UV detection or fluorescence detection (e.g., excitation at 260 nm, emission at 420 nm after online reduction to 1-aminopyrene) can be employed.[16]
-
-
Quantification: Use an external or internal standard method for accurate quantification. Deuterated 1-nitropyrene (d₉-1-NP) is often used as an internal standard.[17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity for the analysis of 1-nitropyrene.
Protocol:
-
Sample Preparation: Similar to HPLC, samples require extraction and cleanup.
-
Chromatographic System:
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion (m/z 247) and characteristic fragment ions.[20] Tandem mass spectrometry (MS/MS) can provide even greater selectivity.[21]
-
Metabolic Activation and Toxicological Pathways
The carcinogenicity of 1-nitropyrene is attributed to its metabolic activation into reactive intermediates that can form adducts with DNA.[6][8][22][23] There are two primary metabolic pathways: nitroreduction and ring oxidation.[1][24][25]
Metabolic Activation Pathways of 1-Nitropyrene
Caption: Metabolic activation pathways of 1-Nitropyrene.
The metabolic fate of 1-nitropyrene begins with either the reduction of the nitro group or the oxidation of the aromatic ring system.
-
Nitroreduction Pathway: This pathway is catalyzed by nitroreductase enzymes, which can be found in mammalian tissues and gut microflora.[26] The nitro group is sequentially reduced to a nitroso derivative and then to a N-hydroxylamino intermediate.[1] This N-hydroxy metabolite can be further activated by esterification (e.g., O-acetylation) to form a reactive ester that can spontaneously decompose to a highly electrophilic nitrenium ion. This ion readily reacts with nucleophilic sites in DNA, primarily at the C8 position of guanine, to form DNA adducts such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP).[1][8][27][28]
-
Ring Oxidation Pathway: Cytochrome P450 enzymes mediate the oxidation of the pyrene ring to form reactive epoxides, such as 1-nitropyrene-4,5-oxide and 1-nitropyrene-9,10-oxide.[24][25][29] These epoxides are also electrophilic and can directly bind to DNA to form adducts.[25] Alternatively, the epoxides can be detoxified by epoxide hydrolase to form less reactive dihydrodiols.[29]
Experimental Workflow for DNA Adduct Analysis
References
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